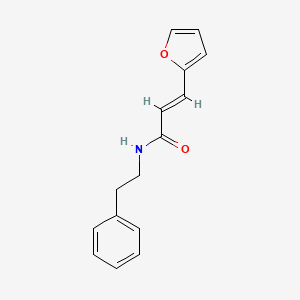

(2E)-3-(Furan-2-yl)-N-(2-Phenylethyl)prop-2-enamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.29. The purity is usually 95%.

BenchChem offers high-quality (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Triterpenoide sind eine Klasse strukturell diverser Naturstoffe mit wichtigen biologischen Funktionen. Forscher haben neuartige Strategien und effiziente Methoden zur Synthese dieser Verbindungen entwickelt. Die Untersuchung der Totalsynthese von Triterpenoiden, einschließlich derer, die den Motiv "(2E)-3-(Furan-2-yl)-N-(2-Phenylethyl)prop-2-enamid" enthalten, trägt zu Fortschritten in der organischen Synthese und der Medikamentenentwicklung bei .

- Einige Pflanzen produzieren sekundäre Metaboliten, darunter Terpenoide, als Teil ihrer chemischen Abwehrmechanismen gegen Herbivore und Krankheitserreger. Die kontrollierte Hydroxylierung von Terpenoiden, wie "this compound", ermöglicht es Pflanzen, ihre Abwehrreaktionen zu verstärken, ohne toxische Auswirkungen auf sich selbst .

- Verbindungen wie "this compound" sind wertvolle Ergänzungen für phytochemische Datenbanken. Forscher kuratieren Informationen über Naturstoffe, verknüpfen sie mit traditionellen medizinischen Anwendungen und liefern Einblicke in ihre potenziellen gesundheitlichen Vorteile .

Totalsynthese von Triterpenoiden

Pflanzliche chemische Abwehrmechanismen

Phytochemische Datenbanken und traditionelle Medizin

Biologische Aktivität

The compound (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide, a derivative of furan and an enamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews recent findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide is characterized by a furan ring and an enamide functional group. Its molecular formula is C13H13NO, with a molecular weight of 215.25 g/mol. The compound's structural features suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Anticancer Properties

Recent studies have indicated that (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Apoptosis via caspase activation |

| PC-3 (Prostate Cancer) | 12.8 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.

Neuroprotective Effects

Research indicates that (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide may exert neuroprotective effects against oxidative stress-induced neuronal damage. In models of neurodegeneration, the compound reduced neuronal apoptosis and improved cell viability, likely through antioxidant mechanisms.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide against a panel of cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with notable effects on apoptosis markers such as cleaved PARP and caspase-3 activation .

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of this compound in an animal model of acute inflammation. Administration resulted in decreased levels of inflammatory markers and improved histological outcomes in tissues affected by inflammation .

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(9-8-14-7-4-12-18-14)16-11-10-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,16,17)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONSRUJWBBFNGR-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24788616 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.